

# 2,4-Difluorobenzoyl Paliperidone-d4 chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Difluorobenzoyl Paliperidone-d4

Cat. No.: B1160232

[Get Quote](#)

An In-depth Technical Guide to **2,4-Difluorobenzoyl Paliperidone-d4**

## Introduction

This technical guide provides a detailed overview of the chemical properties, synthesis, and pharmacological context of **2,4-Difluorobenzoyl Paliperidone-d4**. This compound is a deuterated derivative related to Paliperidone, an atypical antipsychotic agent. Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone and is utilized in the treatment of schizophrenia and schizoaffective disorder.<sup>[1][2]</sup> Its therapeutic effects are primarily attributed to its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.<sup>[3][4][5]</sup>

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This isotopic substitution is a common strategy in drug development to alter the pharmacokinetic profile of a compound, potentially affecting its metabolism, half-life, and overall exposure by strengthening relevant chemical bonds.<sup>[2]</sup>

The "2,4-Difluorobenzoyl" moiety suggests that this molecule is not Paliperidone itself, but a structural analog or, more likely, a synthetic intermediate or impurity. In this compound, the 6-fluoro-1,2-benzoxazole group characteristic of Paliperidone is replaced by a 2,4-difluorobenzoyl group attached to the piperidine ring. This guide will detail the specific properties of this molecule while drawing on the established pharmacology of Paliperidone for functional context.

## Chemical Properties and Data

The fundamental chemical identifiers and properties of **2,4-Difluorobenzoyl Paliperidone-d4** are summarized below. These data are derived from its chemical structure and information available from chemical standards suppliers.[\[6\]](#)

| Parameter         | Value                                                                                                                             |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) |
| Molecular Formula | C <sub>23</sub> H <sub>23</sub> D <sub>4</sub> F <sub>2</sub> N <sub>4</sub> O <sub>3</sub>                                       |
| Molecular Weight  | 464.53 g/mol                                                                                                                      |
| SMILES            | [2H]C([2H])<br>(N1CCC(CC1)C(=O)c2ccc(F)cc2F)C([2H])<br>([2H])C3=C(C)N=C4C(O)CCN4C3=O <a href="#">[6]</a>                          |
| CAS Number        | Not Available                                                                                                                     |
| Physical Form     | Off-White to Light Orange Solid (Inferred from Paliperidone) <a href="#">[7]</a>                                                  |
| Solubility        | Insoluble in water (Inferred from Paliperidone) <a href="#">[7]</a>                                                               |

## Synthesis and Experimental Protocols

**2,4-Difluorobenzoyl Paliperidone-d4** is not a commercial drug but can be synthesized as a reference standard for impurity analysis during the manufacturing of Paliperidone. Its synthesis involves the coupling of two key intermediates: a deuterated pyrido[1,2-a]pyrimidin-4-one moiety and a 2,4-difluorobenzoyl piperidine moiety. The latter is typically prepared via a Friedel-Crafts reaction.[\[8\]](#)[\[9\]](#)

## Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for the target compound, adapted from established methods for preparing related structures.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2,4-Difluorobenzoyl Paliperidone-d4**.

## Detailed Experimental Protocol (Adapted)

The following protocol is adapted from methodologies for synthesizing risperidone and its intermediates.<sup>[8]</sup>

- Preparation of 2,4-difluorophenyl(piperidin-4-yl)methanone hydrochloride (Intermediate C):
  - To a cooled solution of 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane, add piperidine-4-carbonyl chloride hydrochloride dropwise.
  - Stir the mixture at an elevated temperature for several hours to drive the Friedel-Crafts acylation.
  - Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
  - Extract the product and purify it through recrystallization from a solvent such as 2-propanol to obtain the methanone hydrochloride salt.
- Synthesis of **2,4-Difluorobenzoyl Paliperidone-d4** (Final Product F):
  - Dissolve 2,4-difluorophenyl(piperidin-4-yl)methanone (Intermediate C) and the deuterated chloroethyl intermediate (Intermediate E) in a suitable solvent like N,N-dimethylformamide (DMF).
  - Add a base, such as potassium carbonate, to the mixture to act as a proton scavenger.
  - Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
  - After cooling, the product can be isolated by filtration and purified by recrystallization to yield the final compound.

## Pharmacological Context and Signaling Pathways

Direct pharmacological data for **2,4-Difluorobenzoyl Paliperidone-d4** is not available. However, its structural similarity to Paliperidone allows for an informed discussion of its

potential biological activity. The primary determinant of Paliperidone's antipsychotic effect is its interaction with neurotransmitter receptors.

## Mechanism of Action of Paliperidone

Paliperidone's therapeutic activity is believed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2A (5HT2A) receptor antagonism.[\[10\]](#) Like other atypical antipsychotics, it exhibits a higher affinity for 5-HT2A receptors relative to D2 receptors, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[\[3\]](#)

Additionally, Paliperidone acts as an antagonist at alpha-1 ( $\alpha_1$ ) and alpha-2 ( $\alpha_2$ ) adrenergic receptors, as well as H1 histaminergic receptors.[\[1\]](#)[\[4\]](#) This activity does not contribute to its antipsychotic effects but is associated with side effects such as orthostatic hypotension and sedation.[\[3\]](#) The compound shows no significant affinity for cholinergic muscarinic or  $\beta$ -adrenergic receptors.[\[10\]](#)

## Signaling Pathway Diagram

The diagram below illustrates the receptor antagonism profile of Paliperidone, which provides a framework for understanding the potential activity of its analogs.



[Click to download full resolution via product page](#)

Caption: Receptor targets and downstream effects of Paliperidone.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Paliperidone - Wikipedia [en.wikipedia.org]
- 2. Paliperidone-d4 [simsonpharma.com]
- 3. droracle.ai [droracle.ai]
- 4. psychdb.com [psychdb.com]
- 5. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorobenzoyl Paliperidone-d4 | LGC Standards [[lgcstandards.com](https://lgcstandards.com)]
- 7. Page loading... [[guidechem.com](https://guidechem.com)]
- 8. US7202360B2 - Method for preparing risperidone - Google Patents [[patents.google.com](https://patents.google.com)]
- 9. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [[patents.google.com](https://patents.google.com)]
- 10. accessdata.fda.gov [[accessdata.fda.gov](https://accessdata.fda.gov)]
- To cite this document: BenchChem. [2,4-Difluorobenzoyl Paliperidone-d4 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1160232#2-4-difluorobenzoyl-paliperidone-d4-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)